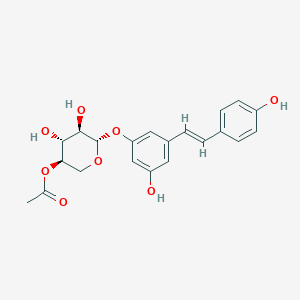
(E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside is a natural product found in Calligonum leucocladum with data available.
Aplicaciones Científicas De Investigación
Antioxidant Activity and Antibacterial Effects
- Antioxidant and Antibacterial Properties : (E)-Resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside, identified in Calligonum leucocladum, demonstrated notable antioxidant activity and a restorative effect against oxacillin/methicillin-resistant Staphylococcus aureus (Okasaka et al., 2004).
Molecular Mechanisms and Cellular Effects
- Anti-Inflammatory Effects : Resveratrol shows anti-inflammatory properties in human airway epithelial cells. It inhibits the release of pro-inflammatory cytokines and modulates key transcription factors, contributing to its potential use in treating inflammatory diseases (Donnelly et al., 2004).
Metabolic and Biochemical Synthesis
- Synthesis for Research : Detailed synthesis methods have been developed for resveratrol derivatives, facilitating the creation of regioisomeric 3-O-beta-d- and 4'-O-beta-d-glucuronide conjugates of resveratrol. These methods are crucial for biochemical research and pharmacological studies (Learmonth, 2003).
Bioengineering and Production
- Microbial Production : Engineered Saccharomyces cerevisiae has been developed to produce resveratrol directly from glucose or ethanol. This advancement in bioengineering offers a sustainable and efficient method for producing resveratrol for research and industrial purposes (Li et al., 2015).
Cardiovascular and Cellular Health
- Cardiovascular Health : Research indicates that resveratrol can inhibit cyclic strain-induced endothelin-1 gene expression in endothelial cells. This finding suggests a protective role for resveratrol in cardiovascular health, potentially contributing to its cardioprotective effects (Liu et al., 2003).
Propiedades
Fórmula molecular |
C21H22O8 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
[(3R,4R,5R,6S)-4,5-dihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C21H22O8/c1-12(22)28-18-11-27-21(20(26)19(18)25)29-17-9-14(8-16(24)10-17)3-2-13-4-6-15(23)7-5-13/h2-10,18-21,23-26H,11H2,1H3/b3-2+/t18-,19+,20-,21+/m1/s1 |
Clave InChI |
UMVYQMNABVJEMU-UOHLNVAWSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)O)OC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O |
SMILES canónico |
CC(=O)OC1COC(C(C1O)O)OC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O |
Sinónimos |
(E)-resveratrol 3-(4''-acetyl)-O-beta-D-xylopyranoside RAXP cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


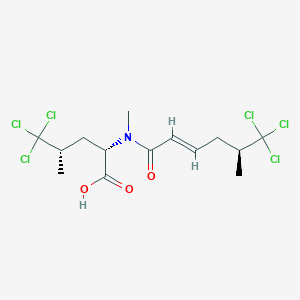
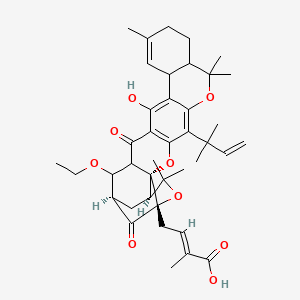
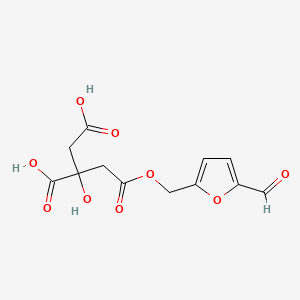
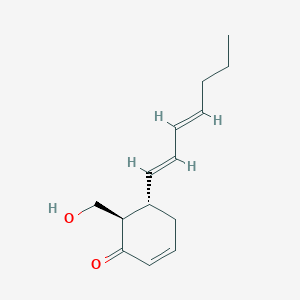
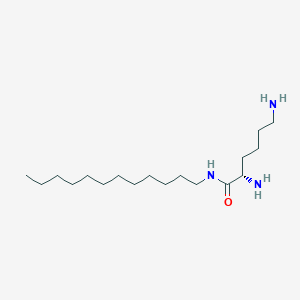
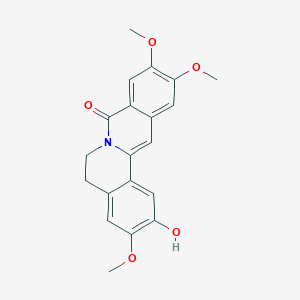
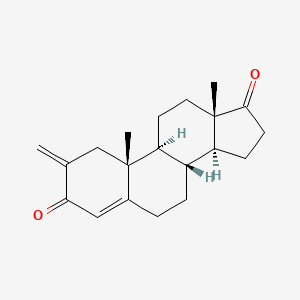
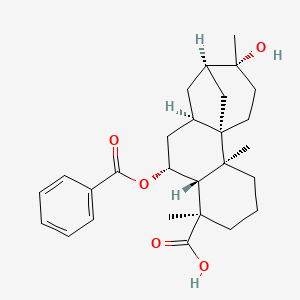
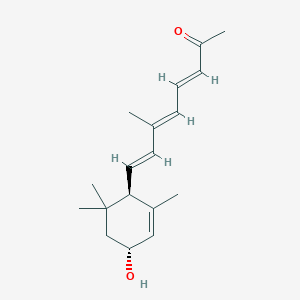
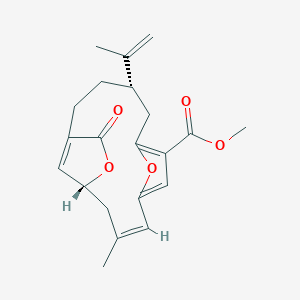
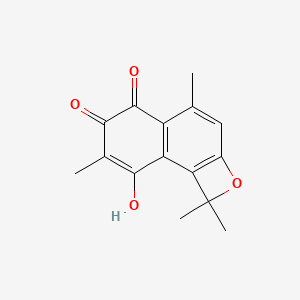
![(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione](/img/structure/B1246253.png)
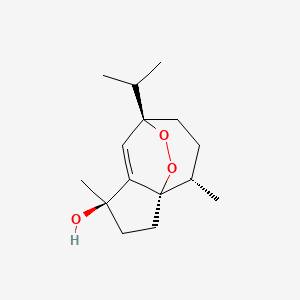
![disodium;2-[[(4S)-4-[[(2R)-3-[(2R)-2,3-di(dodecanoyloxy)propyl]sulfanyl-2-(hexadecanoylamino)propanoyl]amino]-5-oxo-5-(2-sulfonatoethylamino)pentanoyl]amino]ethanesulfonate](/img/structure/B1246255.png)
